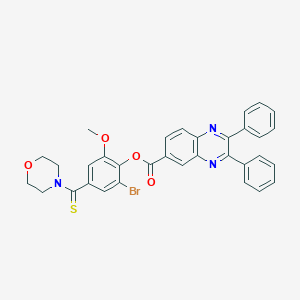
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate, also known as BMQ, is a chemical compound that is widely used in scientific research. This compound belongs to the family of quinoxaline derivatives and has been found to exhibit several biological activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is not fully understood. However, it has been proposed that 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate exerts its biological activities by modulating various signaling pathways in the body. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been found to exhibit potent biological activities at low concentrations. However, 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has some limitations for lab experiments. It is relatively unstable and can degrade over time. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is also sensitive to light and should be stored in a dark place.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. One potential area of research is the development of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate derivatives with improved biological activities. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. This will help to determine the optimal dosage and administration route for 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. Additionally, the potential use of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is a chemical compound that has shown promising biological activities in scientific research. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate.
Métodos De Síntesis
The synthesis of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate involves the reaction of 2-bromo-6-methoxy-4-nitrophenyl 2,3-diphenyl-6-quinoxalinecarboxylate with morpholine and carbon disulfide in the presence of a base. The resulting product is then reduced using hydrogen gas in the presence of a palladium catalyst to obtain 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate.
Aplicaciones Científicas De Investigación
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-tumor, anti-inflammatory, and anti-oxidant activities. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate |
|---|---|
Fórmula molecular |
C33H26BrN3O4S |
Peso molecular |
640.5 g/mol |
Nombre IUPAC |
[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C33H26BrN3O4S/c1-39-28-20-24(32(42)37-14-16-40-17-15-37)18-25(34)31(28)41-33(38)23-12-13-26-27(19-23)36-30(22-10-6-3-7-11-22)29(35-26)21-8-4-2-5-9-21/h2-13,18-20H,14-17H2,1H3 |
Clave InChI |
NTHQBMSHEMCEEU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
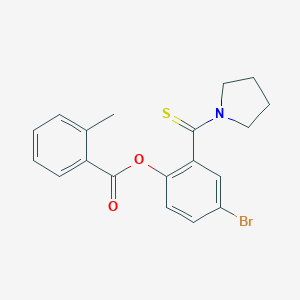
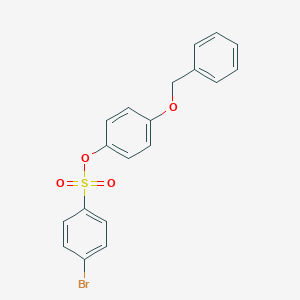

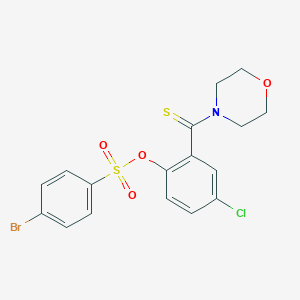
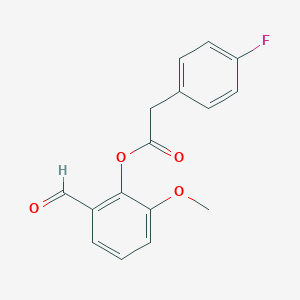


![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)